molecular formula C10H12O3S B13899743 Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate

Cat. No.: B13899743
M. Wt: 212.27 g/mol
InChI Key: KHJLDWNNMWEVQX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate is a chemical compound with a unique structure that includes a benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate typically involves the reaction of cyclohexanones with ethyl cyanoacetate . The reaction conditions often include the use of a base to facilitate the formation of the benzothiophene ring. The process may also involve steps such as esterification and hydroxylation to introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

Uniqueness

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzothiophene-6-carboxylate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its hydroxyl and ester groups provide versatility in chemical synthesis and potential biological activity .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate

InChI

InChI=1S/C10H12O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-3,6,8,11H,4-5H2,1H3

InChI Key

KHJLDWNNMWEVQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C2=C(C1)SC=C2)O

Origin of Product

United States

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